Sofosbuvir impurity D

HPLC method validation Sofosbuvir impurity profiling Pharmaceutical analysis

Sofosbuvir impurity D is a process-specific reference standard essential for regulatory-compliant analytical method development, ANDA submissions, and QC batch release of Sofosbuvir drug substance/product. Unlike generic impurities, it provides a unique retention time (5.704 min), defined LOD/LOQ (0.03%/1.50%), and characteristic degradation profile under oxidative/basic stress—parameters critical for method specificity per ICH Q2(R1). Procuring this characterized standard ensures accurate quantification and regulatory acceptance. Ideal for pharma R&D, stability-indicating assays, and future monograph development.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B1150400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity D
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1
InChIKeyTTZHDVOVKQGIBA-BETQXWJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity D: A Critical Reference Standard for Hepatitis C Drug Quality Control


Sofosbuvir impurity D is a process-related impurity identified during the synthesis and quality control of Sofosbuvir, a nucleotide analog inhibitor for treating hepatitis C virus (HCV) infections . As an impurity, it is a byproduct with the molecular formula C22H29FN3O9P and a molecular weight of 529.45 g/mol . Its presence, even in trace amounts, is critical for pharmaceutical quality assurance, requiring its use as a reference standard for analytical method development, validation, and stability studies to ensure drug safety and efficacy.

Why Generic Impurity Standards Cannot Replace Sofosbuvir Impurity D in Analytical Workflows


Generic impurity standards cannot simply replace Sofosbuvir impurity D because the precise identification, quantification, and control of this specific process-related impurity are mandated by regulatory agencies like the FDA and EMA to ensure batch-to-batch consistency and patient safety [1]. Unlike a broader class of compounds, this impurity has a unique retention time, mass spectral fragmentation pattern, and specific degradation pathway, which are critical for accurate analytical methods [2]. Using an incorrect or unspecified standard could lead to false positives or negatives, potentially allowing a drug batch with unsafe impurity levels to reach the market .

Sofosbuvir Impurity D: Quantitative Differentiation in Analytical Performance and Biological Activity


HPLC Retention Time Differentiation from Parent Drug and Phosphoryl Impurity

Sofosbuvir impurity D exhibits a distinct retention time under reverse-phase HPLC conditions, allowing for its unambiguous separation and quantification from both the parent drug and another common process-related impurity. This is critical for developing accurate and specific analytical methods [1].

HPLC method validation Sofosbuvir impurity profiling Pharmaceutical analysis

Method Sensitivity: Quantitation and Detection Limits vs. Parent Drug

The developed RP-HPLC method demonstrates that the limit of detection (LOD) and limit of quantification (LOQ) for Sofosbuvir impurity D are higher than for the parent drug, reflecting the need to accurately measure this impurity at very low concentrations. This data is critical for establishing acceptance criteria for this impurity in finished drug products [1].

Analytical method validation LOD/LOQ determination ICH guidelines

Biological Activity: Reduced Potency as an HCV RNA Replication Inhibitor

Sofosbuvir impurity D is consistently described by multiple vendors and referenced in literature as a 'less active impurity' of Sofosbuvir. This classification is based on its structure-activity relationship and is critical for understanding its potential to interfere with the drug's therapeutic effect .

HCV NS5B polymerase Antiviral activity Impurity safety assessment

Stability Profile: Specific Degradation Pathways Under Oxidative and Basic Conditions

Sofosbuvir impurity D is a known degradation product that forms under specific stress conditions. Studies confirm that the parent drug, Sofosbuvir, degrades significantly under oxidative, acidic, and basic conditions, with base hydrolysis being a primary degradation pathway [1][2]. The formation of this impurity under these conditions makes it a critical marker for stability studies.

Forced degradation Stability-indicating methods LC-MS characterization

Sofosbuvir Impurity D: Primary Application Scenarios for Analytical Development and Quality Control


Analytical Method Development and Validation for ANDA Submissions

Sofosbuvir impurity D is an essential reference standard for developing and validating analytical methods, such as RP-HPLC, per ICH Q2(R1) guidelines. Its distinct retention time (5.704 min) [1] and quantifiable LOD/LOQ (0.03%/1.50%) [1] are critical parameters for ensuring method specificity, accuracy, and precision. This data is a cornerstone of Abbreviated New Drug Applications (ANDAs) to demonstrate that the generic formulation's impurity profile meets the required acceptance criteria.

Stability Studies and Forced Degradation Analysis

This impurity is a key degradation product formed under oxidative and basic stress conditions [1][2]. Its presence as a reference standard allows for the development of stability-indicating methods capable of tracking drug degradation over the product shelf-life. This is a regulatory requirement for both new drug applications (NDAs) and for ongoing quality control of commercial batches.

Quality Control (QC) Lot Release Testing

In routine QC laboratories, Sofosbuvir impurity D is used as a reference standard to quantify its level in each drug substance or drug product batch. The established HPLC method with its specific retention time and LOD/LOQ [1] enables precise monitoring of this impurity against its defined specification limit, ensuring that every released batch meets purity and safety standards.

Pharmacopoeial Monograph Development

Given the current lack of an official pharmacopoeial monograph for Sofosbuvir [1], the development of a public standard is critical. The data surrounding Sofosbuvir impurity D, including its structure, retention time, and degradation behavior, provides the necessary evidence for its inclusion in a future USP or Ph. Eur. monograph. This would harmonize quality standards globally and reduce regulatory ambiguity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.